Fibronectin-binding protein peptide D3 is synthesized based on the amino acid sequences found in the fibronectin-binding proteins of Staphylococcus aureus. These proteins are classified as microbial surface components recognizing adhesive matrix molecules, or MSCRAMMs. The D3 unit specifically consists of 37-38 amino acids that contribute to its fibronectin-binding capabilities, making it a vital component in bacterial pathogenesis.
The molecular structure of fibronectin-binding protein peptide D3 reveals a sequence that facilitates its interaction with fibronectin. The three-dimensional conformation is critical for its binding affinity, which relies on specific amino acid residues that form hydrogen bonds and hydrophobic interactions with fibronectin. The structural data indicates that the conserved pattern GG(X3)(I/V)DF within the sequence is essential for binding activity .
Fibronectin-binding protein peptide D3 undergoes various chemical reactions during its synthesis and modification. For example, during the EDC-mediated condensation reaction, carboxylic acid groups are converted into amides or esters, which can significantly alter the peptide's binding properties. Additionally, modifications can include oxidation reactions targeting specific residues like tyrosine .
The effectiveness of these modifications can be quantitatively assessed through binding assays where the modified peptides are tested against fibronectin to evaluate their inhibitory effects on binding .
The mechanism by which fibronectin-binding protein peptide D3 exerts its effects involves competitive inhibition of fibronectin binding to its receptors on host cells. By mimicking the natural binding sites on fibronectin, the D3 peptide competes with bacterial adhesins for binding to fibronectin, thereby preventing bacterial internalization into host tissues . Experimental data shows that at concentrations ranging from 5 to 20 micromolar, D3 effectively inhibits Staphylococcus aureus internalization by host cells in a dose-dependent manner .
Fibronectin-binding protein peptide D3 exhibits several notable physical and chemical properties:
The chemical properties include:
Fibronectin-binding protein peptide D3 has several scientific applications:
Fibronectin-Binding Protein Peptide D3 is a 37-amino acid peptide (H-FNKHTEIIEEDTNKDKPSYQFGGHNSVDFEEDTLPKV-OH) with a molecular weight of 4,309.63 Da. Its sequence is characterized by an acidic residue-rich N-terminal segment (positions 1-16) containing seven negatively charged residues, followed by a C-terminal region (positions 17-37) featuring the conserved fibronectin-binding motif GG(X)₃,₄(I/V)DF (residues 24-32: GGHNSVDFEED) [4] [6]. This motif is evolutionarily conserved across staphylococcal fibronectin-binding proteins (FnBPs), with residue-level analyses revealing invariant glycine residues at positions 24 and 25 that facilitate backbone flexibility, and hydrophobic residues (Val30, Phe31) critical for hydrophobic interactions with fibronectin [2] [9]. The central SVDFEED segment (positions 28-34) forms an acidic patch that mediates electrostatic interactions with fibronectin's heparin-binding domain [6] [9].
Table 1: Sequence Analysis of Peptide D3
Feature | Sequence Region | Amino Acid Residues | Functional Significance |
---|---|---|---|
Acidic N-terminal domain | 1-16 | FNKHTEIIEEDTNKDKD | Electrostatic stabilization |
Core Fn-binding motif | 24-32 | GGHNSVDFE | Essential for fibronectin recognition |
Hydrophobic triad | 30-32 | VDF | Van der Waals interactions |
C-terminal structural cap | 33-37 | EEDTLPKV | Stabilizes β-hairpin conformation |
Biophysical analyses indicate Peptide D3 adopts a dynamic β-hairpin structure in solution, stabilized by: (1) a type I β-turn at residues 24-27 (GGHN), (2) hydrophobic clustering of Ile7, Ile8, Val30, and Phe31, and (3) electrostatic interactions between Glu9-Glu10 and Lys3-Lys14 [4] [6]. Dual-polarization interferometry (DPI) studies reveal this structure becomes ordered upon fibronectin binding, with the GGHNSVDFE segment undergoing conformational change to form an antiparallel β-sheet with fibronectin's β-strand F1 (Kd = 15-85 nM) [1] [3]. The conserved I/VDF sub-motif (residues 30-32) inserts into a hydrophobic pocket in fibronectin's type III modules, while Glu9/Glu10 form salt bridges with Arg78/Arg82 of FnIII₁₀ [6] [9]. Comparative analysis with Mycobacterium tuberculosis FnBP Apa (PDB: 5ZXA) shows analogous β-strand-mediated binding despite low sequence homology, confirming the evolutionary convergence in fibronectin-binding mechanisms [10].
Peptide D3 exhibits strongly hydrophilic characteristics with a GRAVY (Grand Average of Hydropathy) index of -1.27, consistent with its 43% content of charged residues (7 aspartic acid, 4 glutamic acid, 4 lysine) [4]. Its theoretical isoelectric point (pI) is 4.39, reflecting net negative charge at physiological pH due to 11 acidic residues versus 4 basic residues. This acidic profile facilitates solubility in aqueous buffers (>10 mg/mL in PBS) but necessitates low-ionic-strength conditions for crystallization [4] [5]. The peptide's extinction coefficient at 280 nm is 1,280 M⁻¹cm⁻¹, primarily contributed by Tyr19 and Phe22 (calculated absorbance = 0.297 for 1 mg/mL solution). Temperature-dependent circular dichroism shows reversible structural unfolding between 20-80°C, with a melting temperature (Tₘ) of 52.3°C in PBS, indicating moderate thermal stability [4].
Table 2: Biophysical Properties of Peptide D3
Property | Value | Method/Calculation Basis |
---|---|---|
Molecular formula | C₁₉₀H₂₈₃N₄₉O₆₆ | Mass spectrometry |
GRAVY index | -1.27 | Kyte-Doolittle algorithm |
Isoelectric point (pI) | 4.39 | Bjellqvist method |
Extinction coefficient (ε) | 1,280 M⁻¹cm⁻¹ at 280 nm | Tyr/Phe contribution |
Thermal stability (Tₘ) | 52.3°C | Circular dichroism |
Solubility in PBS | >10 mg/mL | Light scattering analysis |
Peptide D3 is predominantly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with typical yields of 35-60% and purities >98.3% after reverse-phase HPLC purification [4] [5]. Critical quality considerations include:
Alternative recombinant production in E. coli yields N-terminally tagged fusions (e.g., GST-D3), but suffers from proteolytic degradation (t₁/₂ = 4.2 hours in culture supernatants) due to matrix metalloproteinase cleavage at Glu10-Asp11 [9] [3]. Chemical synthesis therefore remains the preferred method for structural studies requiring homogeneous, modification-free peptide.
Table 3: Synthetic Production Strategies for Peptide D3
Method | Yield | Purity | Key Advantages | Limitations |
---|---|---|---|---|
Fmoc-SPPS | 35-60% | >98.3% | Flexibility for non-natural amino acids | TFA contamination concerns |
Recombinant (GST fusion) | 8-12 mg/L | >90% | Cost-effective for large-scale | Protease susceptibility; tag interference |
Native chemical ligation | 15-25% | >95% | Enables site-specific modifications | Complex multi-step synthesis |
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